![molecular formula C22H28N4O4 B2685395 7-苄基-N-(3-异丙氧基丙基)-1,3-二甲基-2,4-二氧代-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺 CAS No. 1021216-62-5](/img/structure/B2685395.png)

7-苄基-N-(3-异丙氧基丙基)-1,3-二甲基-2,4-二氧代-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

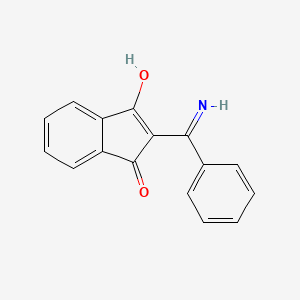

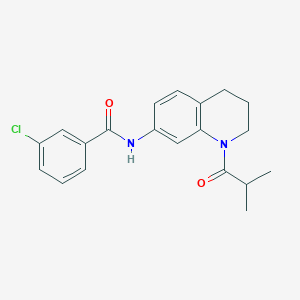

The compound “7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistamine properties .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been achieved through various methods . One such method involves the heating of 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH . This leads to the selective formation of pyrrolo[2,3-d]pyrimidin-5-ones or pyrrolo[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a pyrrole ring . The specific compound , “7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide”, would have additional functional groups attached to this basic structure .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidines can be quite diverse, depending on the nature of the substituents and the reaction conditions . For instance, the substitution of SMe and OBu groups in pyridopyrimidinones was explored using BnNH2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” would depend on its specific structure. For instance, a related compound, “2-Amino-4-(benzylamino)-7-cyclopentyl-N, N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide”, was reported to be a white solid with a melting point of 139.5–140.3°C .科学研究应用

合成和结构修饰

该化学类别中的化合物是通过各种方法合成的,旨在探索其在科学研究中的潜在活性及其应用。例如,已经合成了衍生自苯并二呋喃基和噻唑并嘧啶的新型化合物,展示了广泛的生物活性。这些活性包括抗炎和镇痛作用,归因于它们对环氧合酶酶的抑制作用。这些化合物表现出显着的选择性 COX-2 抑制活性,突出了它们的潜在治疗应用 (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

潜在的抗肿瘤活性

已经描述了吡啶并[2,3-d]嘧啶的合成,对各种癌症模型显示出显着的活性。例如,一种特定的衍生物已被确定为哺乳动物二氢叶酸还原酶的有效脂溶性抑制剂,对大鼠 Walker 256 癌肉瘤表现出相当大的活性,这表明其在癌症治疗中的潜在应用 (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).

对构象特征的见解

对噻唑并嘧啶结构修饰的研究提供了对它们的构象特征的见解,这对于理解它们的生物活性至关重要。这些研究表明取代基的变化如何影响化合物的分子堆积和相互作用模式,这对于设计更有效的分子至关重要 (H. Nagarajaiah, N. Begum, 2014).

在自动循环氧化中的应用

吡啶二并嘧啶已被用作醇的自动循环氧化中的 NAD(P)+ 模型化合物。该应用展示了吡啶二并嘧啶衍生物在模拟生物氧化还原反应中的效用,提供了一种高效且产生最少废物的合成途径。此类催化过程在研究和工业应用中都很有价值,突出了这些化合物的多功能性 (F. Yoneda, H. Yamato, M. Ono, 1981).

作用机制

Target of Action

The primary targets of 7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival.

Mode of Action

7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide interacts with its targets, mTOR kinase and PI3 kinase, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cell growth and proliferation.

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. By inhibiting mTOR and PI3 kinase, 7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide disrupts this pathway, leading to downstream effects such as reduced cell proliferation and survival.

Result of Action

The molecular and cellular effects of 7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide’s action include reduced cell proliferation and survival due to the inhibition of mTOR and PI3 kinase . This can lead to the death of cancer cells, making the compound potentially useful in cancer treatment.

安全和危害

未来方向

The future research directions for this compound could involve further exploration of its biological activities, potential therapeutic applications, and the development of novel analogs with enhanced activity and selectivity . The compound’s potential as an antitumor agent, particularly in combination with other chemotherapeutic agents, could be a promising area of investigation .

属性

IUPAC Name |

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-propan-2-yloxypropyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c1-15(2)30-12-8-11-23-19(27)18-13-17-20(24(3)22(29)25(4)21(17)28)26(18)14-16-9-6-5-7-10-16/h5-7,9-10,13,15H,8,11-12,14H2,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJSOPMWZIOEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)

![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)

![9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2685324.png)

![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2685328.png)

![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)

![2-Methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2685332.png)

![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)